N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
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Overview
Description
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a methoxyethyl(methyl)amino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, 2-methoxyethylamine, and acetic anhydride.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminophenyl compound is then acylated with acetic anhydride to form the acetamide derivative.
Amine Substitution: Finally, the acetamide derivative is reacted with 2-methoxyethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)-2-(dimethylamino)acetamide
- N-(4-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide
- N-(3-aminophenyl)-2-[2-ethoxyethyl(methyl)amino]acetamide
Uniqueness
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethyl group may impart different solubility and stability properties compared to similar compounds.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-15(6-7-17-2)9-12(16)14-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,13H2,1-2H3,(H,14,16) |
InChI Key |
MUGDXIWGCPBAFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC(=O)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
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